molecular formula C11H15NS2 B12884250 1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione

1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione

Cat. No.: B12884250
M. Wt: 225.4 g/mol
InChI Key: JKYSIAZTOPJPFJ-UHFFFAOYSA-N
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Description

1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione is a compound that features a pyrrolidine ring, a cyclopentene moiety, and two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. These methods often include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Cyclopent-1-en-1-yl)ethyl)pyrrolidine-2,5-dithione is unique due to the presence of both the cyclopentene and dithione functionalities, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NS2

Molecular Weight

225.4 g/mol

IUPAC Name

1-[2-(cyclopenten-1-yl)ethyl]pyrrolidine-2,5-dithione

InChI

InChI=1S/C11H15NS2/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9/h3H,1-2,4-8H2

InChI Key

JKYSIAZTOPJPFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CCN2C(=S)CCC2=S

Origin of Product

United States

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